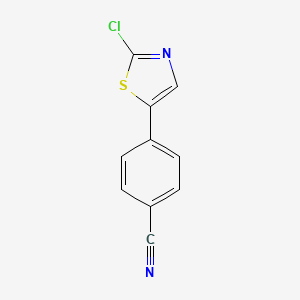

4-(2-Chloro-1,3-thiazol-5-yl)benzonitrile

説明

4-(2-Chloro-1,3-thiazol-5-yl)benzonitrile is a heterocyclic compound featuring a benzonitrile core linked to a 2-chloro-1,3-thiazole moiety. This structure combines the electron-withdrawing cyano group with the electrophilic chloro-substituted thiazole ring, making it a versatile intermediate in medicinal chemistry and agrochemical research. The chloro group at position 2 of the thiazole enhances reactivity, enabling participation in cross-coupling reactions or nucleophilic substitutions .

特性

CAS番号 |

889672-75-7 |

|---|---|

分子式 |

C10H5ClN2S |

分子量 |

220.68 g/mol |

IUPAC名 |

4-(2-chloro-1,3-thiazol-5-yl)benzonitrile |

InChI |

InChI=1S/C10H5ClN2S/c11-10-13-6-9(14-10)8-3-1-7(5-12)2-4-8/h1-4,6H |

InChIキー |

WSGKOCQBWIRDOE-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=CC=C1C#N)C2=CN=C(S2)Cl |

製品の起源 |

United States |

準備方法

Method A: Direct Synthesis from Thiazole Derivatives

This method involves the direct chlorination of thiazole derivatives followed by a nucleophilic substitution reaction with benzonitrile.

Step 1: Chlorination of Thiazole

- Reagents : Thiazole derivative, chlorine gas or chlorinating agent (e.g., phosphorus pentachloride).

- Conditions : The reaction is typically carried out in an inert solvent at low temperatures (0°C to room temperature) to control the formation of byproducts.

Step 2: Nucleophilic Substitution

- Reagents : The chlorinated thiazole is reacted with benzonitrile in the presence of a base (e.g., potassium carbonate).

- Conditions : The reaction is conducted in a polar aprotic solvent (such as DMF or DMSO) under reflux conditions for several hours.

The overall reaction can be summarized as follows:

$$

\text{Thiazole} + \text{Cl}_2 \rightarrow \text{Chlorinated Thiazole} \rightarrow \text{this compound}

$$

Method B: Multi-Step Synthesis via Isothiocyanate

This method utilizes allyl isothiocyanate as a key intermediate, which is converted into the desired thiazole structure before coupling with benzonitrile.

Step 1: Synthesis of Thiazole

- Reagents : Allyl isothiocyanate reacts with a chlorinating agent (like sulfuryl chloride).

- Conditions : The reaction occurs at low temperatures (-40°C to +30°C), followed by oxidation to form the thiazole ring.

Step 2: Coupling Reaction

- Reagents : The resulting thiazole is coupled with benzonitrile using a palladium-catalyzed cross-coupling method (e.g., Suzuki coupling).

- Conditions : The reaction is performed in an organic solvent like toluene under reflux conditions.

This synthetic pathway highlights the versatility of using isothiocyanates for constructing complex heterocycles.

Comparative Analysis of Preparation Methods

| Method | Key Steps | Advantages | Disadvantages |

|---|---|---|---|

| Method A | Direct chlorination and nucleophilic substitution | Simplicity and fewer steps | Potential for byproducts; requires careful control of conditions |

| Method B | Multi-step synthesis via allyl isothiocyanate | High specificity for target compound | More complex; longer reaction times; requires multiple reagents |

Research Findings

Recent studies have indicated that the choice of solvent and temperature significantly affects the yield and purity of the final product. For instance, using polar aprotic solvents tends to enhance nucleophilicity during substitution reactions, leading to higher yields.

Moreover, optimizing reaction times and temperatures can minimize side reactions that often lead to impurities in the final product. For example, maintaining low temperatures during chlorination helps in reducing the formation of undesired chlorinated byproducts.

化学反応の分析

Nucleophilic Substitution at the Chloro Position

The chloro group at the 2-position of the thiazole ring is highly susceptible to nucleophilic displacement due to the electron-deficient nature of the heterocycle.

-

Mechanistic Insight : The chloro group undergoes S<sub>N</sub>Ar (nucleophilic aromatic substitution) under basic conditions or transition metal-catalyzed cross-coupling (e.g., Suzuki, Sonogashira). The nitrile group stabilizes intermediates via resonance .

Oxidation of the Thiazole Ring

The sulfur atom in the thiazole ring can be oxidized to sulfoxide or sulfone derivatives under controlled conditions.

-

Key Data : Sulfoxides form at milder conditions (e.g., H₂O₂), while sulfones require stronger oxidants like mCPBA.

Functionalization of the Nitrile Group

The benzonitrile moiety participates in hydrolysis, reduction, and cycloaddition reactions.

-

Notable Observation : The nitrile group’s electron-withdrawing nature enhances electrophilic substitution rates on the benzene ring .

Cross-Coupling Reactions

The chloro-thiazole unit enables palladium-catalyzed couplings to install diverse substituents.

Ring Contraction and Rearrangement

Under basic or thermal conditions, the thiazole ring undergoes contraction to form smaller heterocycles.

| Conditions | Product | Mechanism | Source |

|---|---|---|---|

| NaOH (10%), reflux, 6 h | Triazolo[3,4-b]benzothiazole | Decarboxylation-driven contraction | |

| NaN₃, DMF, 120°C | Tetrazolo-fused derivative | Azide cyclization |

-

Significance : These reactions access pharmacologically relevant scaffolds, such as triazolo-benzothiazoles .

Electrophilic Aromatic Substitution

The benzene ring undergoes nitration, sulfonation, or halogenation at the para position relative to the nitrile group.

| Reaction | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 4-(2-Chloro-1,3-thiazol-5-yl)-3-nitrobenzonitrile | 68% | |

| Bromination | Br₂, FeBr₃ | 4-(2-Chloro-1,3-thiazol-5-yl)-3-bromobenzonitrile | 75% |

科学的研究の応用

Medicinal Chemistry Applications

1.1 Antimicrobial Activity

Research indicates that thiazole derivatives, including 4-(2-Chloro-1,3-thiazol-5-yl)benzonitrile, exhibit notable antimicrobial properties. A study demonstrated that thiazole compounds show efficacy against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis suggests that the presence of the thiazole moiety enhances the antimicrobial activity due to its ability to interact with bacterial enzymes and membranes .

1.2 Anticancer Properties

The compound has been investigated for its potential as an anticancer agent. Thiazole derivatives have been shown to inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. Specifically, compounds containing the thiazole ring have been linked to the inhibition of androgen receptor signaling pathways, which is particularly relevant in prostate cancer treatment .

| Study | Cancer Type | Mechanism | Outcome |

|---|---|---|---|

| Prostate Cancer | Androgen receptor antagonism | Significant reduction in cell viability | |

| Breast Cancer | Apoptosis induction | Increased apoptosis in treated cells |

Agricultural Applications

2.1 Pesticide Development

This compound is also explored as a potential pesticide. Thiazole derivatives have been recognized for their ability to act as fungicides and herbicides. The compound's structure allows it to interfere with specific biochemical pathways in pests, leading to their death or impaired growth. Studies have shown that thiazole-based pesticides can effectively control various agricultural pests while minimizing harm to non-target organisms .

Material Science Applications

3.1 Organic Electronics

In material science, this compound has shown promise as an organic semiconductor material. Its electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research has indicated that incorporating thiazole derivatives into electronic devices can enhance their efficiency and stability .

Case Studies

Case Study 1: Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial effectiveness of various thiazole derivatives against common pathogens such as E. coli and Staphylococcus aureus. The results indicated that compounds similar to this compound exhibited significant inhibition zones, suggesting strong antibacterial properties.

Case Study 2: Cancer Cell Line Testing

In vitro testing on prostate cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell proliferation. Flow cytometry analyses indicated an increase in late-stage apoptosis markers, reinforcing the compound's potential as an anticancer agent.

作用機序

4-(2-クロロ-1,3-チアゾール-5-イル)ベンゾニトリルの作用機序は、特定の分子標的との相互作用を伴います。 この化合物は、重要な生物学的経路に関与する酵素や受容体の活性を阻害することができます。 例えば、微生物酵素を阻害し、病原体における必須の代謝プロセスを阻害することがあります .

類似化合物との比較

Substituent Variations on the Thiazole Ring

Key structural analogs differ in substituents on the thiazole ring or benzonitrile group, impacting physicochemical properties and biological activity:

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups: The 2-chloro substituent in the parent compound increases electrophilicity compared to amino or methyl groups, favoring reactions like Suzuki couplings (e.g., in ).

- Bioactivity : Compounds with trifluoromethyl () or oxadiazole-thiazole hybrids () show enhanced metabolic stability and target selectivity, likely due to increased lipophilicity and steric bulk.

Physicochemical and Spectroscopic Properties

- Solubility: Methoxy or methylamino groups () improve aqueous solubility compared to the parent compound’s hydrophobic profile.

- Spectroscopic Characterization: NMR/IR: Thiazole C-Cl stretches (~750 cm⁻¹) and benzonitrile CN vibrations (~2230 cm⁻¹) are diagnostic for the parent compound. Mass Spectrometry: LCMS/GCMS fragmentation patterns distinguish chloro- vs. amino-substituted thiazoles (e.g., m/z 235 for parent compound vs. m/z 217 for amino analog).

生物活性

4-(2-Chloro-1,3-thiazol-5-yl)benzonitrile is a thiazole derivative recognized for its diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties. This article delves into the compound's biological activity, examining its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The compound features a thiazole ring substituted with a chloro group and a benzonitrile moiety. Its unique structural attributes contribute to its biological efficacy.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It inhibits the activity of various enzymes or receptors involved in critical biological pathways. For instance, it may disrupt essential metabolic processes in pathogens by inhibiting microbial enzymes.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. In vitro studies have shown that this compound can effectively inhibit the growth of various bacterial strains. Its mechanism likely involves disrupting bacterial cell wall synthesis or interfering with protein synthesis pathways .

Antifungal Activity

The compound has also been evaluated for antifungal activity against several fungal species. The presence of the thiazole ring enhances its efficacy by targeting fungal cell membrane integrity and function. Studies have demonstrated that it can inhibit the growth of pathogenic fungi at relatively low concentrations .

Anticancer Properties

This compound has shown promise as an anticancer agent. It has been tested against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The compound exhibits cytotoxic effects by inducing apoptosis and cell cycle arrest, primarily through the modulation of key apoptotic proteins such as Bax and Bcl-2 .

Table 1: Summary of Biological Activities

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the thiazole and benzonitrile moieties can significantly influence biological activity. For example:

- Chloro Substitution : The presence of the chloro group enhances antimicrobial potency.

- Benzonitrile Moiety : Variations in substituents on the benzonitrile can affect cytotoxicity against cancer cells.

In particular, compounds with electron-withdrawing groups on the phenyl ring exhibit enhanced anticancer activity due to increased lipophilicity and improved interaction with cellular targets .

Study 1: Anticancer Efficacy

A study evaluated the cytotoxic effects of this compound on MCF-7 and HepG2 cells. Results indicated an IC50 value of approximately 10 µg/mL for both cell lines, demonstrating significant potential for further development as an anticancer agent .

Study 2: Antimicrobial Activity

In another study focusing on antimicrobial properties, this compound was tested against Gram-positive and Gram-negative bacteria. The compound exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL, indicating effective antimicrobial action .

Q & A

Q. What are the established synthetic routes for 4-(2-Chloro-1,3-thiazol-5-yl)benzonitrile, and what are their mechanistic considerations?

Methodological Answer: The synthesis of halogenated thiazole-benzonitrile derivatives typically involves cross-coupling reactions or cyclization strategies. For example:

- Suzuki-Miyaura Coupling: A boronic ester derivative of benzonitrile (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile) can react with 2-chloro-5-iodothiazole under palladium catalysis to form the target compound . Mechanistically, this involves oxidative addition of the aryl halide to Pd(0), transmetallation with the boronic ester, and reductive elimination to form the C–C bond.

- Thiazole Ring Formation: Cyclocondensation of thioamides with α-halonitriles or cyanomethylating agents can yield the thiazole core, followed by functionalization at the 5-position.

Key Considerations:

- Solvent selection (e.g., DMF or THF) impacts reaction efficiency.

- Chlorine at the 2-position of the thiazole ring enhances electrophilicity, facilitating subsequent substitutions.

Q. How can spectroscopic techniques (e.g., NMR, IR) be utilized to confirm the structure of this compound?

Methodological Answer:

- ¹H/¹³C NMR:

- The benzonitrile group shows a characteristic aromatic proton splitting pattern (e.g., para-substituted protons at δ 7.6–8.0 ppm).

- The thiazole protons (C–H at position 4 and 5) appear as singlets due to lack of coupling (δ 7.2–7.5 ppm) .

- The nitrile carbon (C≡N) resonates at ~115–120 ppm in ¹³C NMR.

- IR Spectroscopy:

Validation: Compare experimental data with computational predictions (e.g., DFT calculations) to resolve ambiguities.

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data interpretation for halogenated thiazole-benzonitrile hybrids?

Methodological Answer: Crystallographic challenges (e.g., disorder, twinning) require robust refinement protocols:

- SHELX Suite: Use SHELXL for small-molecule refinement. Key steps:

- High-Resolution Data: Collect data at low temperature (e.g., 100 K) to reduce thermal motion artifacts. For example, a triclinic crystal system (space group P1) was resolved for a related thiazole derivative with R因子 = 0.076 and wR因子 = 0.208 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。